(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Description
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings (A and B). The A-ring is substituted with a 2-fluorophenyl group, while the B-ring features a 4-phenylphenyl (biphenyl) moiety. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAHDQYTIDIBE-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of chalcones are highly dependent on substituent electronegativity, position, and steric effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Chalcones
Key Observations :
SAR Trends :
Electronegativity : Fluorine at the para position (e.g., Compound 2j) enhances activity compared to methoxy (LabMol-69) . The target compound’s ortho-fluorine may further modulate electronic effects.
Hydrogen bonding: Hydroxyl or amino groups (e.g., 4-aminophenyl in ) improve interactions with biological targets like ACE2 .
B-ring bulkiness : Biphenyl groups (as in the target compound) may enhance binding to hydrophobic pockets in enzymes or receptors .
Crystallographic and Molecular Interaction Data
Crystal structures of related chalcones reveal critical intermolecular interactions:
Biological Activity
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure, which includes a fluorine atom on one of the phenyl rings. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure is defined by an α,β-unsaturated carbonyl system connecting two phenyl rings. The presence of the fluorine atom is significant as it influences both the chemical reactivity and biological activity of the compound.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The fluorine atom enhances binding affinity to various enzymes, potentially modulating their activity.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, which can lead to apoptosis in cancerous cells.
- Cell Signaling Modulation : It may interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Anticancer Properties
Research indicates that chalcones can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer and leukemia cells.
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in diseases characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar chalcones:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-1-(4-Methylphenyl)-3-(4-phenylphenyl)prop-2-en-1-one | Structure | Moderate anticancer activity |
| (2E)-1-(4-Chlorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one | Structure | Strong antimicrobial properties |
| (2E)-1-(4-Bromophenyl)-3-(4-phenylphenyl)prop-2-en-1-one | Structure | Variable anti-inflammatory effects |
The fluorine substituent in this compound enhances its lipophilicity and stability compared to its analogs, potentially leading to improved therapeutic profiles.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Breast Cancer Cells : In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways .
- Antimicrobial Evaluation : A study reported in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics .
- Anti-inflammatory Study : Research published in Phytotherapy Research indicated that this chalcone reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
